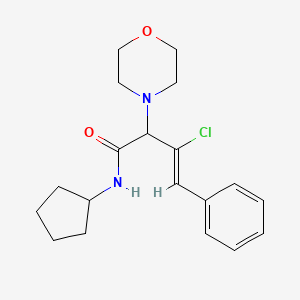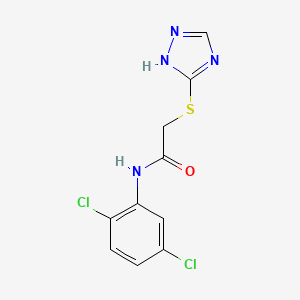![molecular formula C14H15N5O3S B11071073 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B11071073.png)
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazolopyrimidine core and a benzenesulfonamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 5-methyl-1,2,4-triazole and suitable aldehydes or ketones.
Introduction of the Hydroxy Group: The hydroxy group at the 7-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the triazolopyrimidine core with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
N~1~-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
N~1~-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazolopyrimidine core but lacks the benzenesulfonamide group.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Another related compound with a similar core structure but different functional groups.
The uniqueness of N1-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5O3S |
|---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
3,4-dimethyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15N5O3S/c1-8-4-5-11(6-9(8)2)23(21,22)18-12-10(3)17-14-15-7-16-19(14)13(12)20/h4-7,18H,1-3H3,(H,15,16,17) |
InChI Key |
HBZMFAZYHWJMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C3N=CNN3C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071009.png)
![(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B11071014.png)

![1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11071017.png)
![2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B11071021.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11071025.png)
![4-(furan-2-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11071028.png)

![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)
![methyl 3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11071034.png)

![3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11071046.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B11071056.png)

